ThrRS-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

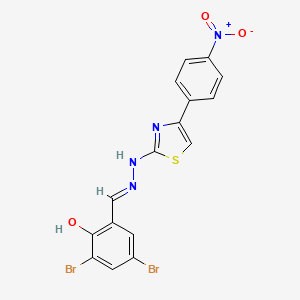

Molecular Formula |

C16H10Br2N4O3S |

|---|---|

Molecular Weight |

498.2 g/mol |

IUPAC Name |

2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |

InChI |

InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |

InChI Key |

STQRBLRCVJUJOG-FBCYGCLPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Threonyl-tRNA Synthetase (ThrRS) Inhibition

Disclaimer: The specific compound "ThrRS-IN-2" does not correspond to a publicly documented chemical entity in scientific literature. This guide will instead focus on a well-characterized, representative inhibitor of Threonyl-tRNA Synthetase (ThrRS) to illustrate the chemical properties, mechanism of action, and experimental evaluation pertinent to this class of molecules. The selected example is a novel quinazolinone-based dual-site inhibitor, designated as Compound 30d , which has been described in peer-reviewed literature.[1][2]

Introduction to Threonyl-tRNA Synthetase (ThrRS)

Threonyl-tRNA Synthetase (ThrRS) is a vital enzyme in the aminoacyl-tRNA synthetase (aaRS) family. Its primary function is to catalyze the attachment of the amino acid L-threonine to its corresponding transfer RNA (tRNAThr), a critical step in protein biosynthesis.[3] This process, known as aminoacylation, ensures the fidelity of the translation of the genetic code. Due to its essential role in cellular life, ThrRS is a validated and promising target for the development of new therapeutic agents, particularly antimicrobials.[2][4][5] Inhibiting ThrRS disrupts protein synthesis, leading to cessation of growth or cell death, making it an attractive target for combating infectious diseases.[1]

Compound 30d is a rationally designed inhibitor that targets Salmonella enterica ThrRS (SeThrRS).[2] It represents a novel class of inhibitors that operate through a unique dual-site inhibitory mechanism, simultaneously occupying the binding pockets for L-threonine and the terminal adenosine (A76) of tRNAThr.[1][2]

Chemical Properties and Biological Activity

The inhibitor, Compound 30d, was developed as part of a series of quinazolinone derivatives.[1][2] Its quantitative properties and biological activities are summarized below.

Table 1: Physicochemical and Biological Properties of Compound 30d

| Property | Value | Source |

| Chemical Class | Quinazolinone Derivative | [1][2] |

| Target Enzyme | Threonyl-tRNA Synthetase (ThrRS) | [2] |

| Target Organism | Salmonella enterica (Se) | [2] |

| IC₅₀ vs. SeThrRS | 1.4 µM | [1][2] |

| MIC vs. E. coli | 16 µg/mL | [1][2] |

| MIC vs. S. enterica | 16 µg/mL | [1][2] |

| Binding Mechanism | tRNA-amino acid dual-site inhibitor; ATP-independent | [2] |

| PDB Code (Complex) | 7CBH | [6] |

Mechanism of Action

ThrRS catalyzes protein synthesis in a two-step reaction: first, it activates L-threonine with ATP to form a threonyl-AMP intermediate, and second, it transfers the threonyl moiety to the 3'-end of tRNAThr.[5] Most ThrRS inhibitors act by competing with one of the natural substrates (L-threonine, ATP, or tRNAThr).[5]

Compound 30d exhibits a novel mechanism. X-ray crystallography has revealed that it simultaneously occupies both the L-threonine binding pocket and the binding site for nucleotide A76 of tRNAThr.[2] This dual-site binding is ATP-independent and effectively blocks the binding of two of the three substrates, leading to potent inhibition of the enzyme's aminoacylation function.[2]

Signaling Pathway: ThrRS Inhibition and Disruption of Protein Synthesis```dot

Caption: Workflow for determining the IC₅₀ of a ThrRS inhibitor using a biochemical assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Threonyl-tRNA Synthetase [aars.online]

- 4. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

In Vitro Characterization of Threonyl-tRNA Synthetase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies for the characterization of inhibitors targeting threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis. Given its critical role, ThrRS is a validated target for the development of novel antimicrobial and therapeutic agents. This document outlines key experimental protocols, data presentation standards, and conceptual frameworks for evaluating inhibitor potency, mechanism of action, and selectivity.

Quantitative Inhibitor Potency and Binding Affinity

A crucial first step in characterizing a novel ThrRS inhibitor is to quantify its potency and binding characteristics. High-throughput screening and subsequent detailed enzymatic assays are employed to determine key parameters such as IC50, Ki, and Kd. The following table summarizes representative data for known ThrRS inhibitors, which can serve as a benchmark for new chemical entities.

| Compound | Target Organism/Enzyme | Assay Type | IC50 | Ki | Kd | Reference |

| Obafluorin | E. coli ThrRS | ATP Hydrolysis | 215 nM | - | - | [1] |

| Borrelidin | S. rochei / S. parvulus ThrRS | Aminoacylation | - | Sub-nM | - | [2] |

| Compound 30d | Salmonella enterica ThrRS | Aminoacylation | 1.4 µM | - | - | [3] |

| Mupirocin (control) | E. coli IleRS | PPi Synthesis | - | 0.8 nM | - | [4] |

| AN2690 (control) | Fungal LeuRS | Editing Site Adduction | - | - | - | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization of enzyme inhibitors. Below are methodologies for key in vitro assays used to evaluate ThrRS inhibitors.

Aminoacylation Assay

This assay measures the attachment of threonine to its cognate tRNA, the canonical function of ThrRS.

-

Principle: The rate of formation of radiolabeled Thr-tRNAThr is measured over time.

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing ThrRS, total tRNA, and ATP in the aminoacylation buffer.

-

Initiate the reaction by adding [14C]-Threonine.

-

At various time points, take aliquots of the reaction mixture and spot them onto TCA-presoaked Whatman paper discs.[5]

-

Wash the discs three times with 5% TCA to remove unincorporated radiolabeled amino acid.[5]

-

Dry the discs and measure the radioactivity using a scintillation counter to quantify the amount of Thr-tRNAThr formed.[5]

-

For inhibitor studies, the assay is performed with varying concentrations of the test compound to determine the IC50.

-

Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate.[6]

-

Principle: In the reverse reaction, radiolabeled pyrophosphate ([32P]-PPi) is incorporated into ATP in the presence of threonine. The rate of [32P]-ATP formation is measured.

-

Materials:

-

Purified ThrRS enzyme

-

Threonine

-

ATP

-

[32P]-PPi

-

Reaction Buffer: e.g., 60 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT[7]

-

Activated charcoal

-

-

Procedure:

-

Combine the enzyme, threonine, ATP, and [32P]-PPi in the reaction buffer.

-

Incubate the reaction at 37°C.

-

Stop the reaction at different time points by adding a solution containing activated charcoal.

-

The charcoal binds to the newly formed [32P]-ATP but not the free [32P]-PPi.

-

Pellet the charcoal by centrifugation, wash to remove unbound pyrophosphate, and measure the radioactivity of the pellet.

-

Editing/Proofreading Assay

ThrRS possesses an editing domain to hydrolyze misacylated Ser-tRNAThr, ensuring translational fidelity.[5][8]

-

Principle: This assay measures the hydrolysis of pre-formed, misacylated Ser-tRNAThr.

-

Materials:

-

Purified ThrRS enzyme (wild-type)

-

Editing-defective ThrRS mutant (for preparation of Ser-tRNAThr)

-

[14C]-Serine

-

tRNAThr

-

Reaction components as in the aminoacylation assay.

-

-

Procedure:

-

Preparation of [14C]Ser-tRNAThr: Use an editing-defective ThrRS mutant to catalyze the misacylation of tRNAThr with [14C]-Serine. Purify the resulting [14C]Ser-tRNAThr.

-

Hydrolysis Reaction: Incubate the purified [14C]Ser-tRNAThr with the wild-type ThrRS enzyme.

-

At various time points, precipitate the remaining tRNA using TCA.

-

Measure the decrease in radioactivity of the TCA-precipitable material over time, which corresponds to the hydrolysis of Ser-tRNAThr.

-

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams, rendered using Graphviz, illustrate key aspects of ThrRS function and inhibitor characterization.

Caption: The two-step aminoacylation reaction catalyzed by ThrRS.

References

- 1. Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordination between aminoacylation and editing to protect against proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of oxidant-induced mistranslation by threonyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Site of a Novel Quinazolinone-Based Inhibitor on Threonyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of a potent, bacteria-selective threonyl-tRNA synthetase (ThrRS) inhibitor. Threonyl-tRNA synthetase is a crucial enzyme in protein biosynthesis, catalyzing the attachment of threonine to its cognate tRNA. Its essential role makes it a prime target for the development of novel antimicrobial agents. This document details the specific molecular interactions, quantitative binding data, and the experimental protocols used to elucidate the binding of a representative quinazolinone-based inhibitor to E. coli and human ThrRS.

Binding Site Analysis: A Tale of Selectivity

Structure-based drug design has led to the development of a series of quinazolinone-based inhibitors that exhibit potent and selective inhibition of bacterial ThrRS.[1][2] These compounds effectively occupy the substrate-binding site of the enzyme.[1][2] The crystal structures of these inhibitors in complex with both E. coli ThrRS (PDB ID: 4HWO) and human ThrRS (PDB ID: 4HWT) reveal the molecular basis for their potent inhibition and selectivity.[3][4]

The active site of ThrRS contains a critical zinc ion that plays a role in amino acid recognition.[5] The quinazolinone-based inhibitors engage in a network of interactions within this active site. In the E. coli enzyme, the inhibitor forms key hydrogen bonds and hydrophobic interactions with specific residues.

In contrast, subtle yet significant differences in the amino acid composition of the human ThrRS active site are exploited by these inhibitors to achieve bacterial selectivity. The structural analysis of the human ThrRS-inhibitor complex (PDB ID: 4HWT) shows a slightly altered binding pose, which results in a weaker affinity compared to the bacterial enzyme.[3] This differential binding is a cornerstone of the inhibitor's selective action, a critical feature for any antimicrobial agent to minimize off-target effects in the host.

Quantitative Data Summary

The inhibitory potency of the quinazolinone-based compounds has been quantified against ThrRS from various bacterial species and compared to human ThrRS. The following table summarizes the 50% inhibitory concentrations (IC50) for a representative compound from this series.

| Target Enzyme | IC50 (µM) |

| Escherichia coli ThrRS | 0.1 |

| Haemophilus influenzae ThrRS | 0.05 |

| Staphylococcus aureus ThrRS | 0.2 |

| Human ThrRS | >100 |

Note: The data presented here is a representative summary based on the findings for potent inhibitors in the cited literature. Actual values for specific compounds can be found in the source publication.[2]

Experimental Protocols

ThrRS Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This protocol describes a common method for determining the IC50 values of ThrRS inhibitors. The assay measures the production of pyrophosphate (PPi) during the aminoacylation reaction, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Purified ThrRS enzyme

-

L-threonine

-

ATP

-

tRNAThr

-

Pyrophosphatase, inorganic

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Inhibitor compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing all components except ATP. This includes the assay buffer, L-threonine, tRNAThr, and the coupling enzymes and their substrates (pyrophosphatase, pyruvate kinase, lactate dehydrogenase, PEP, and NADH).

-

Inhibitor Addition: Add varying concentrations of the inhibitor compound to the wells. Include a control with DMSO only (no inhibitor).

-

Enzyme Addition: Add the purified ThrRS enzyme to each well to a final concentration that yields a linear reaction rate.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[6]

-

Initiate the Reaction: Start the reaction by adding a solution of ATP to each well.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9]

Materials:

-

Purified ThrRS enzyme

-

Inhibitor compound

-

ITC buffer (the same buffer used for protein purification and inhibitor dilution, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified ThrRS enzyme extensively against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch effects. Degas both the protein and inhibitor solutions before the experiment.

-

Loading the Calorimeter: Load the ThrRS solution into the sample cell of the calorimeter. Load the inhibitor solution into the injection syringe. Typical concentrations are 10-20 µM for the protein in the cell and 100-200 µM for the inhibitor in the syringe.[10]

-

Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.[9]

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection. This is recorded as a series of peaks.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.[11]

X-ray Crystallography of ThrRS-Inhibitor Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and interactions.[12][13]

Materials:

-

Highly purified and concentrated ThrRS enzyme

-

Inhibitor compound

-

Crystallization buffer/screen solutions

-

Cryoprotectant

-

X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

-

Co-crystallization: Mix the purified ThrRS enzyme with a molar excess of the inhibitor. Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods by mixing the protein-inhibitor complex with a variety of precipitant solutions.[14]

-

Crystal Optimization and Harvesting: Optimize the initial crystallization hits to obtain single, well-diffracting crystals. Carefully harvest the crystals and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution to prevent ice formation.[14]

-

Data Collection: Mount the frozen crystal in a stream of cold nitrogen gas and expose it to a focused beam of X-rays.[15] A detector records the diffraction pattern as the crystal is rotated.[12]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using molecular replacement, using a known structure of ThrRS as a search model. Build the inhibitor into the resulting electron density map and refine the entire structure to obtain a final, high-resolution model of the complex.[4][16]

Visualizations

Caption: Workflow for ThrRS inhibitor characterization.

Caption: Key interactions in the ThrRS binding site.

References

- 1. Identification of bacteria-selective threonyl-tRNA synthetase substrate inhibitors by structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. tandfonline.com [tandfonline.com]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 11. Khan Academy [khanacademy.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. 4hwo - Crystal structure of E. coli Threonyl-tRNA synthetase bound to a novel inhibitor - Experimental details - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide on the Cellular Uptake and Localization of Threonyl-tRNA Synthetase (ThrRS) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the cellular uptake and subcellular localization of the molecule designated "ThrRS-IN-2" is not publicly available. The following guide provides a generalized framework and methodologies that can be employed to characterize these properties for any novel threonyl-tRNA synthetase (ThrRS) inhibitor, using this compound as a hypothetical subject.

Introduction to Threonyl-tRNA Synthetase (ThrRS) as a Therapeutic Target

Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for charging transfer RNA (tRNA) with its cognate amino acid, threonine. This function is essential for the fidelity of protein synthesis.[1] The inhibition of ThrRS can disrupt protein production, leading to cell growth arrest or cell death, making it an attractive target for the development of novel antibiotics and anti-cancer agents. Understanding the cellular uptake and subcellular localization of ThrRS inhibitors is paramount for optimizing their efficacy and minimizing off-target effects.

Hypothetical Quantitative Data for a ThrRS Inhibitor

To effectively characterize a novel inhibitor like this compound, quantitative measurements of its cellular accumulation and distribution are necessary. Below is a template table summarizing the kind of data that would be generated from such studies.

| Parameter | Cell Line A (e.g., HEK293T) | Cell Line B (e.g., HeLa) | Experimental Condition |

| Cellular Uptake (pmol/10^6 cells) | 15.2 ± 2.1 | 18.9 ± 3.5 | 10 µM inhibitor, 1 hr |

| Uptake Rate (pmol/10^6 cells/min) | 0.25 ± 0.04 | 0.31 ± 0.06 | Initial linear phase |

| Efflux Rate (% remaining after 1 hr) | 65% | 58% | Post-loading washout |

| Subcellular Localization (% of total) | |||

| Cytoplasm | 85% | 82% | Confocal microscopy analysis |

| Nucleus | 10% | 12% | Confocal microscopy analysis |

| Mitochondria | <5% | <5% | Confocal microscopy analysis |

Caption: Table 1. Hypothetical quantitative data for the cellular uptake and subcellular localization of a ThrRS inhibitor in two common human cell lines.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable characterization of a drug candidate.

Cellular Uptake Assay (Using Radiolabeled or Fluorescently-Tagged Inhibitor)

This protocol outlines a common method to quantify the cellular accumulation of a small molecule inhibitor.

-

Cell Culture: Plate cells (e.g., HEK293T, HeLa) in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of the labeled inhibitor (e.g., [3H]-ThrRS-IN-2 or a fluorescent conjugate) in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration in pre-warmed cell culture medium.

-

Uptake Experiment:

-

Remove the culture medium from the wells.

-

Wash the cells once with 1 mL of pre-warmed phosphate-buffered saline (PBS).

-

Add 500 µL of the inhibitor-containing medium to each well.

-

Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the inhibitor-containing medium.

-

Wash the cells three times with 1 mL of ice-cold PBS to remove any extracellular inhibitor.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds).

-

For radiolabeled compounds, add scintillation cocktail and measure radioactivity using a scintillation counter. For fluorescent compounds, measure fluorescence using a plate reader.

-

In a parallel set of wells, trypsinize and count the cells to normalize the uptake data to cell number.

-

Subcellular Localization via Confocal Microscopy

This protocol describes how to visualize the distribution of a fluorescently-tagged inhibitor within the cell.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Fluorescent Labeling:

-

Incubate the cells with a fluorescently-tagged version of the ThrRS inhibitor (e.g., this compound-BODIPY) at a suitable concentration (e.g., 1-5 µM) for a specified time (e.g., 1 hour) at 37°C.

-

To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).

-

-

Cell Fixation and Imaging:

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Image the cells using a confocal laser scanning microscope. Acquire images in separate channels for the inhibitor and each organelle marker.

-

Analyze the images to determine the co-localization of the inhibitor with different subcellular compartments.

-

Visualization of Workflows and Pathways

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates the key steps in quantifying the cellular uptake of a novel inhibitor.

Caption: Workflow for quantifying inhibitor cellular uptake.

Workflow for Subcellular Localization Imaging

This diagram outlines the process of visualizing the intracellular distribution of an inhibitor.

Caption: Workflow for inhibitor subcellular localization analysis.

Generalized ThrRS Inhibition Pathway

This diagram illustrates the logical pathway from inhibitor uptake to the downstream cellular effects.

Caption: Logical pathway of ThrRS inhibition.

References

Preliminary Toxicity Assessment of ThrRS-IN-2: A Technical Guide

Disclaimer: No publicly available preclinical toxicity data for the compound ThrRS-IN-2 has been identified. This document provides a framework for a preliminary toxicity assessment based on the known target, threonyl-tRNA synthetase (ThrRS), and general principles of toxicology. The experimental protocols described are general and would require specific adaptation for this compound.

Introduction

This compound is an inhibitor of human threonyl-tRNA synthetase (ThrRS) with a reported half-maximal inhibitory concentration (IC50) of 56.5 ± 3.5 μM[1][2][3]. As an inhibitor of a critical enzyme in protein synthesis, a thorough evaluation of its potential toxicity is paramount for any further development as a therapeutic agent. This guide outlines a proposed preliminary toxicity assessment, including recommended in vitro and in vivo studies, and provides a general overview of the potential mechanism-based toxicity associated with ThrRS inhibition.

Compound Information:

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 468750-19-8[3][4] |

| Molecular Formula | C16H10Br2N4O3S[3] |

| Target | Threonyl-tRNA Synthetase (ThrRS)[1][2][3] |

| Reported Potency (IC50) | 56.5 ± 3.5 μM[1][2][3] |

Potential Mechanism of Toxicity

The primary mechanism of action of this compound is the inhibition of threonyl-tRNA synthetase, a crucial enzyme responsible for attaching the amino acid threonine to its corresponding tRNA during protein synthesis. Inhibition of this process can lead to a depletion of charged tRNAThr, stalling protein translation and ultimately inducing cell cycle arrest and apoptosis[5].

Inhibition of host cytoplasmic aminoacyl-tRNA synthetases can be a source of toxicity. For example, the natural ThrRS inhibitor, borrelidin, demonstrates potent activity against various organisms but also exhibits significant toxicity to human cells due to its lack of selectivity for the human enzyme[6][7]. This highlights the potential for on-target toxicity with inhibitors of human ThrRS.

Figure 1: General mechanism of action for a ThrRS inhibitor.

Proposed Preliminary Toxicity Assessment Workflow

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and target organ toxicity before moving to in vivo studies.

Figure 2: Proposed workflow for preliminary toxicity assessment.

Experimental Protocols

In Vitro Toxicity Assays

4.1.1. Cytotoxicity Assay

-

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in various human cell lines.

-

Cell Lines: A panel of cell lines should be used, including a liver cell line (e.g., HepG2) to assess potential hepatotoxicity, a kidney cell line (e.g., HEK293) for potential nephrotoxicity, and a cancer cell line relevant to the intended therapeutic indication.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The existing medium is removed from the cells and replaced with the medium containing different concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated for a specified period (e.g., 24, 48, and 72 hours).

-

Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

The absorbance or luminescence is measured, and the data is used to calculate the IC50 value.

-

4.1.2. hERG Liability Assay

-

Objective: To assess the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be an indicator of potential cardiotoxicity.

-

Methodology:

-

A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

-

Automated patch-clamp electrophysiology is the preferred method.

-

Cells are exposed to a range of concentrations of this compound.

-

The effect of the compound on the hERG channel current is measured.

-

The IC50 value for hERG inhibition is determined.

-

4.1.3. Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the mutagenic potential of this compound.

-

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are used.

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

In Vivo Toxicity Assays

4.2.1. Dose Range-Finding Study

-

Objective: To determine a range of doses for subsequent acute and repeat-dose toxicity studies and to identify the maximum tolerated dose (MTD).

-

Animal Model: A rodent species, typically mice or rats.

-

Methodology:

-

Small groups of animals (e.g., 2-3 per sex per group) are administered single doses of this compound at escalating levels.

-

The route of administration should be the intended clinical route.

-

Animals are closely monitored for clinical signs of toxicity, changes in body weight, and mortality for a short period (e.g., 7 days).

-

The MTD is defined as the highest dose that does not cause mortality or serious toxicity.

-

4.2.2. Acute Toxicity Study

-

Objective: To assess the effects of a single high dose of this compound.

-

Animal Model: Rodent species.

-

Methodology:

-

A larger group of animals (e.g., 5-10 per sex per group) is administered a single dose of this compound at several dose levels, including the MTD.

-

Animals are observed for at least 14 days for signs of toxicity, effects on body weight, and mortality.

-

At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.

-

4.2.3. Repeat-Dose Toxicity Study (e.g., 14-Day)

-

Objective: To evaluate the toxicity of this compound after repeated administration.

-

Animal Model: Rodent species.

-

Methodology:

-

Animals (e.g., 10 per sex per group) are dosed daily with this compound at three or more dose levels for 14 consecutive days.

-

Clinical observations, body weight, and food consumption are monitored throughout the study.

-

Blood samples are collected for hematology and clinical chemistry analysis.

-

At the end of the dosing period, a full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological evaluation.

-

Data Presentation

All quantitative data from the proposed studies should be summarized in tables for clear comparison between dose groups and controls.

Table 1: In Vitro Cytotoxicity of this compound (Example)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| HEK293 | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| Cancer Cell Line | 24 | Data |

| 48 | Data | |

| 72 | Data |

Table 2: Summary of Findings from a 14-Day Repeat-Dose Toxicity Study in Rats (Example)

| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Mortality | 0/10 M, 0/10 F | Data | Data | Data |

| Body Weight Change (%) | Data | Data | Data | Data |

| Key Hematology Changes | None | Data | Data | Data |

| Key Clinical Chemistry Changes | None | Data | Data | Data |

| Key Histopathological Findings | None | Data | Data | Data |

Conclusion

The provided framework outlines a systematic approach to the preliminary toxicity assessment of this compound. Given the critical role of its target, threonyl-tRNA synthetase, in cellular function, a careful and comprehensive evaluation of its safety profile is essential before it can be considered for further development. The lack of selectivity of other known ThrRS inhibitors underscores the importance of these studies. The data generated from these in vitro and in vivo assays will be crucial for identifying potential liabilities and for making informed decisions about the future of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|468750-19-8|COA [dcchemicals.com]

- 4. This compound (CAS No. 468750-19-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Navigating the Crucial Parameters of ThrRS Inhibitors: A Technical Guide to Solubility and Stability for In Vitro Assays

Disclaimer: Initial searches for a specific molecule designated "ThrRS-IN-2" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of novel Threonyl-tRNA Synthetase (ThrRS) inhibitors, intended for researchers, scientists, and drug development professionals. The quantitative data and specific protocols provided are illustrative and should be adapted for the specific small molecule under investigation.

Introduction to Threonyl-tRNA Synthetase as a Therapeutic Target

Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for the accurate attachment of threonine to its cognate tRNA, a fundamental step in protein synthesis.[1] Its essential role in translation makes it an attractive target for the development of novel antimicrobial and therapeutic agents.[2][3] Beyond its canonical function, ThrRS has been implicated in various non-translational processes, including the regulation of gene expression, cell signaling, and angiogenesis, further broadening its relevance in disease pathology.[2][4] The successful in vitro characterization of any potential ThrRS inhibitor hinges on a thorough understanding of its physicochemical properties, primarily its solubility and stability under assay conditions.

Solubility of ThrRS Inhibitors for In Vitro Assays

Poor aqueous solubility is a common challenge for small molecule inhibitors, potentially leading to inaccurate assay results and hindering further development.[5][6] Understanding and optimizing the solubility of a ThrRS inhibitor is a critical first step.

Key Considerations for Solubility

-

Assay Buffer Compatibility: The inhibitor must be soluble in the specific buffer system used for the ThrRS enzymatic assay. Common components of such assays include buffers like HEPES or Tris, salts (e.g., KCl, MgCl2), and additives like DTT.

-

Stock Solution Solvent: Most small molecules are initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (usually <1%) to not affect enzyme activity or cause compound precipitation.

-

Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, kinetic solubility is often measured, which reflects the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into aqueous buffer.[6][7] Thermodynamic solubility, the true equilibrium solubility, is more time-consuming to determine but is crucial for later-stage development.[8]

Quantitative Solubility Assessment

The following table provides an example of how to present solubility data for a hypothetical ThrRS inhibitor.

| Parameter | Aqueous Buffer (pH 7.4) | Assay Buffer (+ 5% DMSO) | FaSSIF (Fasted State Simulated Intestinal Fluid) |

| Kinetic Solubility | 15 µM | 50 µM | 25 µM |

| Thermodynamic Solubility | 10 µM | 40 µM | 20 µM |

| Method of Analysis | Nephelometry | HPLC-UV | HPLC-UV |

Table 1: Illustrative Solubility Data for a Hypothetical ThrRS Inhibitor. Values are examples and should be experimentally determined.

Stability of ThrRS Inhibitors in In Vitro Environments

The stability of an inhibitor in the assay medium over the experiment's duration is paramount for obtaining reliable and reproducible data. Degradation of the compound can lead to an underestimation of its potency.

Factors Affecting Stability

-

Chemical Stability: The inhibitor's susceptibility to hydrolysis, oxidation, or other chemical degradation pathways in the aqueous assay buffer.

-

Freeze-Thaw Stability: The stability of the compound in stock solutions when subjected to multiple freeze-thaw cycles.

-

Adsorption: The tendency of the compound to adsorb to plasticware, which can reduce its effective concentration in the assay.

Quantitative Stability Assessment

Stability is often assessed by incubating the compound under relevant conditions and measuring its concentration over time, typically by LC-MS.

| Condition | Time Point | % Remaining (LC-MS) | Notes |

| Assay Buffer (37°C) | 0 h | 100% | |

| 2 h | 98.5% | Minimal degradation during typical assay duration. | |

| 24 h | 85.2% | Significant degradation over extended periods. | |

| DMSO Stock (-20°C) | 1 Freeze-Thaw Cycle | 99.8% | Stable to at least one freeze-thaw cycle. |

| 5 Freeze-Thaw Cycles | 97.1% | Minor degradation after multiple cycles. |

Table 2: Illustrative Stability Data for a Hypothetical ThrRS Inhibitor. Values are examples and should be experimentally determined.

Experimental Protocols

Protocol for Kinetic Solubility Assessment by Nephelometry

-

Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Transfer to Assay Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous assay buffer (e.g., 98 µL).

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Protocol for Stability Assessment in Assay Buffer

-

Prepare Compound Solution: Dilute the compound from a DMSO stock to its final test concentration (e.g., 10 µM) in the pre-warmed (37°C) in vitro assay buffer.

-

Time Points: Aliquot the solution for different time points (e.g., 0, 1, 2, 4, 24 hours).

-

Incubation: Incubate the samples at 37°C.

-

Sample Quenching: At each time point, take an aliquot and quench the reaction, if necessary (e.g., by adding an equal volume of cold acetonitrile). This stops further degradation.

-

Analysis: Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.

-

Data Calculation: Express the stability as the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizing Workflows and Pathways

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a general workflow for the initial characterization of a novel enzyme inhibitor.

ThrRS and its Role in the mTOR Signaling Pathway

Beyond its primary role, ThrRS can influence major signaling pathways. For instance, some aminoacyl-tRNA synthetases are known to act as sensors for amino acid levels, which in turn modulates the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][10]

Conclusion

The successful advancement of a ThrRS inhibitor from a preliminary hit to a viable lead candidate is critically dependent on early and accurate assessment of its solubility and stability. The methodologies and principles outlined in this guide provide a framework for researchers to generate high-quality, reliable data for their in vitro assays. By systematically evaluating these core physicochemical properties, drug discovery teams can make more informed decisions, efficiently allocate resources, and ultimately increase the probability of success for their therapeutic programs. It is essential to experimentally determine these parameters for each new chemical entity to ensure the integrity of subsequent biological data.

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 9. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

ThrRS-IN-2: A Novel Threonyl-tRNA Synthetase Inhibitor as a Potential Antimicrobial Agent

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "ThrRS-IN-2" does not correspond to a publicly documented antimicrobial agent. This guide synthetically represents a potential Threonyl-tRNA Synthetase (ThrRS) inhibitor, with data and methodologies drawn from published research on various ThrRS inhibitors to illustrate the scientific and technical considerations for such a compound.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial targets. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein biosynthesis, represent a promising class of targets.[1][2][3] These enzymes catalyze the crucial first step of protein synthesis: the esterification of an amino acid to its cognate tRNA.[4] Threonyl-tRNA synthetase (ThrRS), a class IIa aaRS, is responsible for attaching threonine to its tRNA (tRNAThr).[1][5][6] Inhibition of ThrRS leads to the depletion of charged tRNAThr, cessation of protein synthesis, and ultimately, bacterial cell death.[2] This makes ThrRS a compelling target for the development of new antibiotics.

This technical guide provides a comprehensive overview of a hypothetical ThrRS inhibitor, "this compound," as a potential antimicrobial agent. It covers its mechanism of action, antimicrobial spectrum, and the requisite experimental protocols for its evaluation, based on established research in the field.

Mechanism of Action

This compound is a potent and selective inhibitor of bacterial threonyl-tRNA synthetase. It functions by binding to the active site of the enzyme, competing with the natural substrates, L-threonine and ATP.[1] The binding of this compound prevents the formation of the threonyl-adenylate intermediate, the first step in the aminoacylation reaction.[3] Some inhibitors of ThrRS, such as borrelidin, have been shown to occupy the binding sites for threonine, ATP, and the 3'-end of the tRNA, inducing a conformational change in the enzyme that perturbs its catalytic activity.[1][3][4] The specificity of this compound for bacterial ThrRS over its human counterpart is a critical feature for its therapeutic potential, minimizing host toxicity. This selectivity is often achieved by exploiting structural differences between the bacterial and human enzymes.[7]

Signaling Pathway: Inhibition of Protein Synthesis

The inhibition of ThrRS by this compound initiates a cascade that halts protein synthesis.

Caption: Inhibition of ThrRS by this compound blocks protein synthesis.

Antimicrobial Activity

The antimicrobial efficacy of a ThrRS inhibitor is determined by its ability to inhibit the growth of various bacterial pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 1: In Vitro Antimicrobial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 2 |

| Enterococcus faecalis ATCC 29212 | Positive | 8 |

| Escherichia coli ATCC 25922 | Negative | 16 |

| Haemophilus influenzae ATCC 49247 | Negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |

| Burkholderia thailandensis | Negative | 16 |

Note: Data is hypothetical and based on published results for various ThrRS inhibitors.[7][8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[10][11][12]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of purified ThrRS.

Methodology:

-

Enzyme and Substrates: Recombinant bacterial ThrRS is purified. The reaction mixture contains ATP, radiolabeled L-[14C]threonine, and total tRNA.

-

Inhibition Assay: The reaction is initiated by the addition of the enzyme to the reaction mixture containing various concentrations of this compound.

-

Quantification of Aminoacylation: The reaction is stopped, and the radiolabeled threonyl-tRNAThr is precipitated and collected on filter paper. The amount of radioactivity is measured using a scintillation counter.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated from a dose-response curve.[13]

In Vivo Efficacy Studies (Mouse Model)

Animal models are crucial for evaluating the in vivo efficacy and safety of a potential antimicrobial agent.

Methodology:

-

Infection Model: Mice are infected with a pathogenic bacterial strain (e.g., Staphylococcus aureus).

-

Treatment: Different doses of this compound are administered to the infected mice via an appropriate route (e.g., intravenous, oral).

-

Monitoring: The health of the mice is monitored, and bacterial burden in various organs (e.g., spleen, liver) is determined at different time points post-infection.

-

Efficacy Assessment: The efficacy of this compound is assessed by its ability to reduce bacterial load and improve survival rates compared to untreated control groups.[11][12]

Selectivity and Safety

A key aspect of a successful antimicrobial is its selectivity for the bacterial target over the human homolog, minimizing off-target effects and toxicity.

Table 2: In Vitro Selectivity of this compound (Hypothetical Data)

| Enzyme Source | IC50 (µM) | Selectivity Ratio (Human/Bacterial) |

| S. aureus ThrRS | 0.05 | - |

| Human cytoplasmic ThrRS | 25 | 500 |

| Human mitochondrial ThrRS | 30 | 600 |

Note: Data is hypothetical and based on published results for various ThrRS inhibitors.[7]

Cytotoxicity Assay

Methodology:

-

Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media.

-

Treatment: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48 hours).

-

Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT or MTS assay, which measures metabolic activity.

-

CC50 Determination: The concentration of this compound that causes 50% cell death (CC50) is determined.

Conclusion

Threonyl-tRNA synthetase inhibitors, represented here by the hypothetical compound this compound, hold significant promise as a new class of antimicrobial agents. Their novel mechanism of action, targeting an essential bacterial enzyme, makes them attractive candidates for combating drug-resistant infections. The path to clinical application requires rigorous evaluation of their antimicrobial spectrum, in vivo efficacy, and, most importantly, their selectivity and safety profile. The experimental protocols and data presented in this guide provide a framework for the comprehensive assessment of such promising therapeutic leads.

References

- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. Identification of Lethal Mutations in Yeast Threonyl-tRNA Synthetase Revealing Critical Residues in Its Human Homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design of Hit Compounds Targeting Staphylococcus aureus Threonyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Heteroresistance on Minimum Inhibitory Concentration, Investigated Using Weak-Acid Stress in Food Spoilage Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combination therapy strategies against multidrug resistant bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Threonyl-tRNA Synthetase: A Technical Guide to Non-Canonical Functions and the Potential Impact of Novel Inhibitors

For Immediate Release

This technical guide provides a comprehensive overview of the non-canonical functions of Threonyl-tRNA Synthetase (ThrRS), a ubiquitously expressed enzyme essential for protein synthesis. Beyond its canonical role in aminoacylation, ThrRS has emerged as a critical regulator in diverse physiological and pathological processes, including angiogenesis, immune modulation, and myogenesis. This document explores these non-canonical roles in detail and discusses the potential therapeutic implications of targeting ThrRS with novel inhibitors, such as the recently identified ThrRS-IN-1. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and regenerative medicine.

Executive Summary

Threonyl-tRNA Synthetase (ThrRS), a member of the aminoacyl-tRNA synthetase (aaRS) family, has traditionally been viewed as a housekeeping enzyme responsible for charging tRNA with threonine during protein translation. However, a growing body of evidence reveals that ThrRS possesses significant non-canonical functions that are independent of its enzymatic activity. These "moonlighting" functions position ThrRS as a key signaling molecule and a potential therapeutic target for a range of diseases. This guide will delve into the intricate non-canonical roles of ThrRS and explore the potential effects of its inhibition, with a focus on the hypothetical inhibitor ThrRS-IN-2, informed by data from known inhibitors like ThrRS-IN-1 and borrelidin.

Non-Canonical Functions of Threonyl-tRNA Synthetase (ThrRS)

Eukaryotic cells express two forms of ThrRS: the cytoplasmic TARS1 and the mitochondrial TARS2. Both have been implicated in non-canonical functions that extend beyond protein synthesis.[1] These functions often involve protein-protein interactions and participation in complex signaling cascades.

Role in Angiogenesis

ThrRS has been identified as a pro-angiogenic factor.[2] Under hypoxic conditions or stimulation by growth factors like VEGF and TNF-α, ThrRS can be secreted from cells and act as an extracellular signaling molecule to promote endothelial cell migration and the formation of new blood vessels.[3][4] This has significant implications for tumor growth and metastasis, as angiogenesis is a hallmark of cancer.

Role in Immune Response

Extracellular ThrRS also functions as a cytokine, playing a role in modulating the immune system. It can induce the maturation of dendritic cells (DCs), leading to the production of IL-12 and promoting a T helper 1 (Th1) cell response.[5][6] This suggests a role for ThrRS in orchestrating adaptive immune responses and its potential involvement in inflammatory and autoimmune diseases.[7]

Role in Myogenic Differentiation

Intriguingly, ThrRS has been found to negatively regulate myoblast differentiation.[8][9] This function is independent of its aminoacylation activity and is mediated through the inhibition of the JNK signaling pathway.[8][9] Specifically, ThrRS interacts with Axin1, disrupting the Axin1-MEKK4-MKK4 signaling cascade that leads to JNK activation.[8][9] This discovery points to a role for ThrRS in muscle development and regeneration.

ThrRS Inhibitors: Mechanism and Potential Therapeutic Applications

The discovery of ThrRS's non-canonical functions has spurred interest in the development of inhibitors as potential therapeutic agents.

Known Inhibitors of ThrRS

Several inhibitors of ThrRS have been identified, with borrelidin being one of the most well-characterized. Borrelidin is a natural product that exhibits anti-angiogenic, anti-malarial, and anti-bacterial properties by inhibiting ThrRS.[7][10] More recently, novel inhibitors such as ThrRS-IN-1 (also known as compound 30d) have been developed with high potency against bacterial ThrRS.[11] Another natural product, obafluorin, has been identified as a covalent inhibitor of bacterial ThrRS.[5]

Potential Effects of this compound: A Hypothetical Inhibitor

While no specific data exists for a compound named "this compound," we can extrapolate its potential effects based on the known non-canonical functions of ThrRS and the observed activities of existing inhibitors. A potent and selective inhibitor like this compound could be expected to:

-

Inhibit Angiogenesis: By blocking the pro-angiogenic signaling of extracellular ThrRS, this compound could be a valuable anti-cancer agent, preventing tumor vascularization and metastasis.

-

Modulate Immune Responses: Inhibition of ThrRS could dampen the Th1-polarizing effects of extracellular ThrRS, which may be beneficial in the context of certain autoimmune or inflammatory conditions.

-

Promote Myogenic Differentiation: By antagonizing the inhibitory effect of ThrRS on the JNK pathway, this compound could potentially enhance muscle regeneration and be explored for treating muscle-wasting diseases.

Quantitative Data on ThrRS Inhibitors

The development of effective therapeutic agents requires a thorough understanding of their potency and selectivity. The following table summarizes available quantitative data for known ThrRS inhibitors.

| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |

| ThrRS-IN-1 (Compound 30d) | Salmonella enterica ThrRS (SeThrRS) | 1.4 µM | [11] |

| Borrelidin | Acute Lymphoblastic Leukemia (ALL) cell lines | 50 ng/ml |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for understanding the non-canonical functions of ThrRS.

Figure 1. Proposed signaling pathway for ThrRS-mediated angiogenesis.

Figure 2. Signaling pathway of ThrRS in the negative regulation of myogenesis.

Figure 3. Experimental workflow for assessing the angiogenic potential of ThrRS and its inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of ThrRS non-canonical functions.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Preparation: Thaw Matrigel on ice overnight at 4°C. Pre-cool a 96-well plate at -20°C for 15-30 minutes.

-

Coating: Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Treat the cells with varying concentrations of recombinant ThrRS or a ThrRS inhibitor (e.g., this compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

-

Analysis: Visualize and photograph the tube formation using a phase-contrast microscope. Quantify the total tube length and the number of branch points using image analysis software.

Transwell Migration Assay

This assay measures the chemotactic migration of endothelial cells.

-

Chamber Setup: Place 24-well Transwell inserts with an 8.0 µm pore size polycarbonate membrane into a 24-well plate.

-

Chemoattractant: In the lower chamber, add 600 µL of EBM-2 medium containing a chemoattractant (e.g., recombinant ThrRS).

-

Cell Seeding: Seed 1 x 10^5 HUVECs in 100 µL of EBM-2 medium into the upper chamber of the Transwell insert. If testing an inhibitor, pre-incubate the cells with the inhibitor before seeding.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution such as Crystal Violet.

-

Analysis: Count the number of migrated cells in several random fields under a microscope.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates angiogenesis in a living system.

-

Egg Preparation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days. On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On day 10, place a sterile silicon ring onto the CAM. Apply the test substance (e.g., recombinant ThrRS or a ThrRS inhibitor) onto a small piece of sterile filter paper and place it inside the silicon ring.

-

Incubation: Seal the window with tape and return the egg to the incubator for 3 days.

-

Analysis: On day 13, open the window and photograph the CAM. Quantify the number of blood vessels converging towards the filter paper disk.

C2C12 Myoblast Differentiation Assay

This assay is used to study the differentiation of myoblasts into myotubes.

-

Cell Culture: Culture C2C12 myoblasts in growth medium (DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.

-

Differentiation Induction: To induce differentiation, switch the growth medium to differentiation medium (DMEM with 2% horse serum).

-

Treatment: Treat the cells with a ThrRS inhibitor (e.g., this compound) or a vehicle control at the time of differentiation induction.

-

Incubation: Incubate the cells for 3-5 days, changing the differentiation medium every 24 hours.

-

Analysis:

-

Morphological Assessment: Observe the formation of multinucleated myotubes using a microscope.

-

Immunofluorescence: Fix the cells and stain for myogenic markers such as Myosin Heavy Chain (MHC) to visualize myotubes.

-

Western Blot: Lyse the cells and perform Western blot analysis for the expression of myogenic differentiation markers like MyoD, myogenin, and MHC.

-

Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of key myogenic regulatory factors.

-

Conclusion and Future Directions

The elucidation of the non-canonical functions of ThrRS has opened up new avenues for therapeutic intervention in a variety of diseases. The ability of ThrRS to act as a signaling molecule in angiogenesis and immune regulation, as well as its role in controlling myogenesis, underscores its importance beyond protein synthesis. The development of potent and selective ThrRS inhibitors, exemplified by ThrRS-IN-1 and the hypothetical this compound, holds significant promise for the treatment of cancer, inflammatory disorders, and muscle-related conditions.

Future research should focus on:

-

Deconvoluting the precise molecular mechanisms underlying the non-canonical functions of ThrRS, including the identification of its cell surface receptors and downstream signaling partners.

-

Conducting preclinical and clinical studies to evaluate the efficacy and safety of ThrRS inhibitors in various disease models.

-

Developing more selective inhibitors that can differentiate between the canonical and non-canonical functions of ThrRS, or between the cytoplasmic and mitochondrial isoforms, to minimize off-target effects.

This technical guide provides a foundational understanding of the expanding roles of ThrRS and the potential of its targeted inhibition. Continued research in this exciting field is poised to deliver novel therapeutic strategies for a range of challenging diseases.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 8. Dendritic Cell (DC) Maturation Assay [bio-protocol.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ibidi.com [ibidi.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Theoretical Modeling of Small Molecule Inhibition of Threonyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis, has emerged as a promising target for the development of novel antimicrobial and therapeutic agents. This technical guide provides an in-depth overview of the theoretical modeling of the interaction between small molecule inhibitors and ThrRS, with a specific focus on the inhibitor ThrRS-IN-2 . Due to the limited availability of primary research data for this compound, this guide leverages data from other well-characterized ThrRS inhibitors to illustrate key concepts and methodologies. We present quantitative binding data, detailed experimental protocols for inhibitor characterization, and visualizations of relevant biological pathways and theoretical modeling workflows to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to Threonyl-tRNA Synthetase (ThrRS)

Threonyl-tRNA synthetase is a crucial enzyme that catalyzes the attachment of the amino acid threonine to its cognate tRNA (tRNAThr). This aminoacylation reaction is a critical step in ensuring the fidelity of protein translation. The inhibition of ThrRS disrupts protein synthesis, leading to cell growth arrest and, ultimately, cell death, making it an attractive target for the development of antibiotics and other therapeutics. Beyond its canonical role in translation, ThrRS has been implicated in various non-translational functions, including the regulation of gene expression, cell signaling, and angiogenesis, further highlighting its importance in cellular processes[1][2].

Quantitative Data on ThrRS Inhibitors

The effective design and development of ThrRS inhibitors rely on the accurate determination of their binding affinity and inhibitory potency. While specific kinetic data for this compound is limited to its half-maximal inhibitory concentration (IC50), the following table summarizes this information alongside data from other representative ThrRS inhibitors to provide a comparative overview.

| Inhibitor | Target Organism/Enzyme | IC50 (μM) | Kd (μM) | Assay Method | Reference |

| This compound | Not Specified | 56.5 ± 3.5 | Not Reported | Not Reported | [3][4] |

| Compound 30d | Salmonella enterica ThrRS | 1.4 | 1.36 | Biochemical Assay | [5] |

| Compound 36j | Salmonella enterica ThrRS | 0.019 | 0.0354 | Isothermal Titration Calorimetry (ITC) | [6] |

| Borrelidin | Plasmodium falciparum | 0.00097 | Not Reported | In vitro growth inhibition | [7] |

| Salicylic acid derivative | Plasmodium falciparum ThrRS | Low micromolar | Not Reported | FRET enzymatic assay | [8] |

Experimental Protocols for Inhibitor Characterization

The determination of quantitative data, such as IC50 and Kd, is fundamental to understanding the inhibitor-target interaction. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay for IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Principle: The enzymatic activity of ThrRS is measured in the presence of varying concentrations of the inhibitor. The rate of the aminoacylation reaction can be monitored using various methods, such as a FRET-based assay or by quantifying the amount of charged tRNAThr.

Materials:

-

Purified ThrRS enzyme

-

Threonine

-

ATP

-

tRNAThr

-

Inhibitor stock solution (e.g., this compound dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Detection reagents (specific to the chosen monitoring method)

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the inhibitor in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing ThrRS, threonine, and ATP in the assay buffer.

-

Incubation: Add the serially diluted inhibitor to the wells of a microplate. Add the enzyme/substrate mixture to each well.

-

Initiate Reaction: Initiate the reaction by adding tRNAThr.

-

Monitor Reaction: Monitor the reaction progress over time using a microplate reader. The detection method will depend on the assay format (e.g., measuring fluorescence for a FRET-based assay).

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).

Principle: ITC directly measures the heat change that occurs when an inhibitor binds to its target enzyme.

Materials:

-

Purified ThrRS enzyme

-

Inhibitor (e.g., a well-characterized inhibitor like compound 36j)

-

ITC buffer (e.g., phosphate buffer)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of ThrRS in the ITC buffer in the sample cell. Prepare a solution of the inhibitor in the same buffer in the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor solution into the ThrRS solution while monitoring the heat change.

-

Data Acquisition: Record the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualization of Pathways and Workflows

Signaling Pathway of ThrRS in Immune Response

Beyond its role in protein synthesis, extracellular ThrRS can induce dendritic cell maturation and IL-12 production through the NF-κB signaling pathway, promoting a T helper type 1 (Th1) cell response[9]. Inhibition of ThrRS could potentially modulate this pathway.

References

- 1. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 468750-19-8 [m.chemicalbook.com]

- 4. This compound|468750-19-8|COA [dcchemicals.com]

- 5. 468750-19-8|this compound|BLD Pharm [bldpharm.com]

- 6. Threonine—tRNA ligase - Wikipedia [en.wikipedia.org]

- 7. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Threonyl-tRNA Synthetase Promotes T Helper Type 1 Cell Responses by Inducing Dendritic Cell Maturation and IL-12 Production via an NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of threonyl-tRNA synthetase inhibitors

An in-depth analysis of Threonyl-tRNA Synthetase (ThrRS) inhibitors reveals a promising avenue for the development of novel therapeutics, particularly antimicrobial and antimalarial agents. This technical guide provides a comprehensive literature review of the core advancements in the field, targeting researchers, scientists, and drug development professionals.

Introduction to Threonyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1][2] This function makes them attractive targets for the development of antimicrobial drugs.[2][3] Threonyl-tRNA synthetase (ThrRS), a class II aaRS, specifically ensures the correct ligation of threonine to its tRNA (tRNAThr). The inhibition of ThrRS halts protein synthesis, leading to cell death, which validates it as a target for antibacterial, antimalarial, and even anticancer therapies.[1][4][5]

Mechanism of Action of Threonyl-tRNA Synthetase

The aminoacylation reaction catalyzed by ThrRS occurs in a two-step process. First, the enzyme activates the threonine amino acid by reacting it with ATP to form a threonyl-adenylate (Thr-AMP) intermediate and pyrophosphate. In the second step, the activated threonyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine of the cognate tRNAThr.

Caption: The two-step catalytic reaction of Threonyl-tRNA Synthetase (ThrRS).

Classes of Threonyl-tRNA Synthetase Inhibitors

Several classes of ThrRS inhibitors have been identified through various discovery methods, including screening of natural products, structure-based drug design, and fragment-based approaches.

Natural Products

Borrelidin: A macrolide antibiotic isolated from Streptomyces species, borrelidin is a potent, noncompetitive inhibitor of both bacterial and eukaryotic ThrRS.[6] It exhibits significant antiangiogenic, antimalarial, and antimicrobial properties.[6][7] However, its clinical development has been hampered by its high toxicity to human cells due to a lack of selectivity for the prokaryotic enzyme over the human homolog.[1][6]

Obafluorin: A natural product from Pseudomonas fluorescens, obafluorin is a covalent inhibitor of bacterial ThrRS.[8][9] Its unique mechanism involves forming a covalent bond with a tyrosine residue (Tyr462) in the active site of the E. coli enzyme.[9]

Borrelidin Analogs

To address the toxicity issues of borrelidin, researchers have developed bioengineered and semisynthetic analogs.[6] By modifying the carboxylic acid side chain, certain analogs have shown improved selectivity for the Plasmodium falciparum (malarial) ThrRS over the human enzyme, retaining potent antiparasitic activity while exhibiting significantly lower cytotoxicity.[1][6]

Substrate-Binding Site Inhibitors

Structure-based drug design has led to the identification of potent and selective bacterial ThrRS inhibitors that occupy the substrate-binding site.[10][11] These compounds, often quinazoline derivatives, have demonstrated excellent binding affinities for bacterial ThrRS orthologues and have shown antimicrobial activity against pathogens like Haemophilus influenzae.[10][11]

Dual-Site Inhibitors